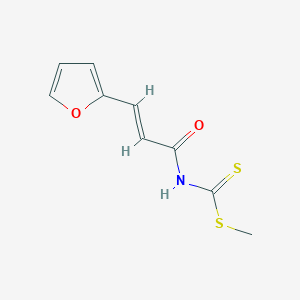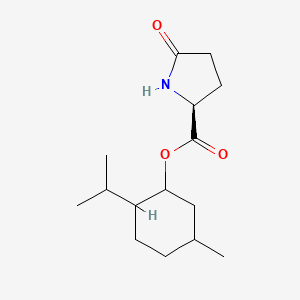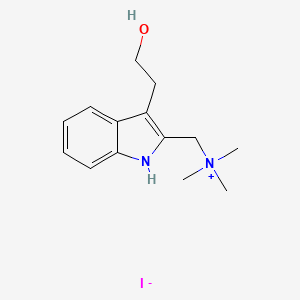
1-(3-(2-Hydroxyethyl)-1H-indol-2-yl)-N,N,N-trimethylmethanaminium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(2-Hydroxyethyl)-1H-indol-2-yl)-N,N,N-trimethylmethanaminium iodide is a compound of significant interest in various scientific fields. This compound is characterized by its unique structure, which includes an indole ring substituted with a hydroxyethyl group and a trimethylmethanaminium iodide moiety. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it valuable for research and industrial applications.
準備方法
The synthesis of 1-(3-(2-Hydroxyethyl)-1H-indol-2-yl)-N,N,N-trimethylmethanaminium iodide typically involves multiple steps, including the formation of the indole ring, the introduction of the hydroxyethyl group, and the quaternization of the nitrogen atom with methyl iodide. The reaction conditions often require careful control of temperature, pH, and solvent to ensure high yield and purity of the final product. Industrial production methods may involve the use of continuous flow reactors and automated systems to optimize the synthesis process and scale up production.
化学反応の分析
1-(3-(2-Hydroxyethyl)-1H-indol-2-yl)-N,N,N-trimethylmethanaminium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The indole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted indole derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(3-(2-Hydroxyethyl)-1H-indol-2-yl)-N,N,N-trimethylmethanaminium iodide has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various indole derivatives, which are valuable in organic synthesis and medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-(3-(2-Hydroxyethyl)-1H-indol-2-yl)-N,N,N-trimethylmethanaminium iodide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group and the indole ring play crucial roles in its binding to target proteins and enzymes, leading to various biological effects. The quaternary ammonium group enhances its solubility and stability, making it effective in different environments.
類似化合物との比較
1-(3-(2-Hydroxyethyl)-1H-indol-2-yl)-N,N,N-trimethylmethanaminium iodide can be compared with other similar compounds, such as:
1-(2-Hydroxyethyl)-3-methylimidazolium chloride: This compound also contains a hydroxyethyl group and an imidazolium moiety, but differs in its ring structure and substituents.
1,3-Bis(2-hydroxyethyl)imidazolium chloride: Similar in having two hydroxyethyl groups, but with an imidazolium ring instead of an indole ring.
1-Butyl-2,3,4,5-tetramethylimidazolium bromide: Contains a butyl group and multiple methyl groups on an imidazolium ring, differing significantly in structure and properties.
The uniqueness of this compound lies in its specific combination of functional groups and its indole ring structure, which imparts distinct chemical and biological properties.
特性
CAS番号 |
20321-69-1 |
|---|---|
分子式 |
C14H21IN2O |
分子量 |
360.23 g/mol |
IUPAC名 |
[3-(2-hydroxyethyl)-1H-indol-2-yl]methyl-trimethylazanium;iodide |
InChI |
InChI=1S/C14H21N2O.HI/c1-16(2,3)10-14-12(8-9-17)11-6-4-5-7-13(11)15-14;/h4-7,15,17H,8-10H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
XYHRIMMUHLNLSF-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)CC1=C(C2=CC=CC=C2N1)CCO.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


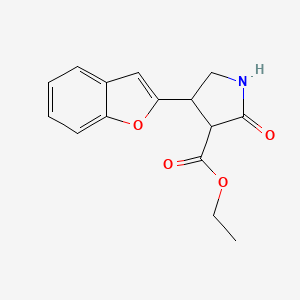
![5-Chloro-N-(propan-2-yl)imidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12897002.png)

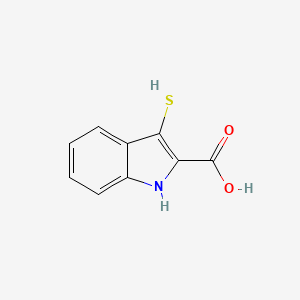
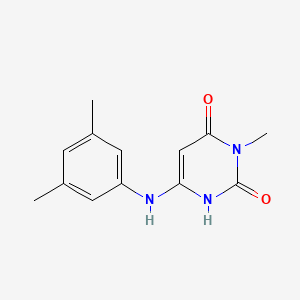

![3,7-Dibromo-2,8-bis(cyclohexylmethoxy)dibenzo[b,d]furan](/img/structure/B12897036.png)
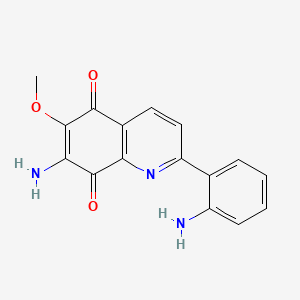
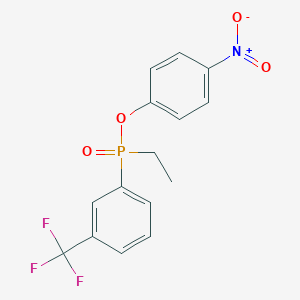
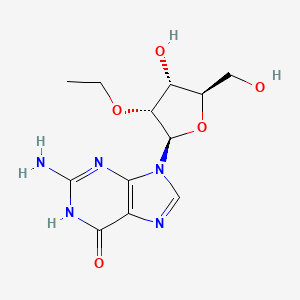

![5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole](/img/structure/B12897075.png)
